molecular formula C12H22N2S B13261739 [2-(Diethylamino)ethyl][1-(thiophen-2-YL)ethyl]amine

[2-(Diethylamino)ethyl][1-(thiophen-2-YL)ethyl]amine

Cat. No.: B13261739
M. Wt: 226.38 g/mol
InChI Key: AGIPAVDVJWESBI-UHFFFAOYSA-N
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Description

[2-(Diethylamino)ethyl][1-(thiophen-2-yl)ethyl]amine is an aromatic amine compound It is characterized by the presence of a thiophene ring, which is a sulfur-containing heterocycle, and an ethylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(Diethylamino)ethyl][1-(thiophen-2-yl)ethyl]amine typically involves multiple steps. One common method starts with the reaction of N,N-dimethylformamide (DMF) with thiophene to produce 2-thiophenecarbaldehyde. This intermediate then reacts with isopropyl chloroacetate to form 2-thiopheneacetaldehyde. The aldehyde is subsequently converted to 2-thiopheneacetaldehyde oxime through a reaction with hydroxylamine hydrochloride. Finally, reduction of the oxime yields 2-thiopheneethylamine .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for efficiency. These methods often involve the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

[2-(Diethylamino)ethyl][1-(thiophen-2-yl)ethyl]amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction typically produces the corresponding amine.

Scientific Research Applications

[2-(Diethylamino)ethyl][1-(thiophen-2-yl)ethyl]amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of [2-(Diethylamino)ethyl][1-(thiophen-2-yl)ethyl]amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-ethylamine: Similar in structure but lacks the diethylamino group.

    2-Thiopheneacetaldehyde: An intermediate in the synthesis of [2-(Diethylamino)ethyl][1-(thiophen-2-yl)ethyl]amine.

    2-Thiopheneacetaldehyde oxime: Another intermediate in the synthesis process.

Uniqueness

This compound is unique due to the presence of both the thiophene ring and the diethylamino group. This combination imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C12H22N2S

Molecular Weight

226.38 g/mol

IUPAC Name

N',N'-diethyl-N-(1-thiophen-2-ylethyl)ethane-1,2-diamine

InChI

InChI=1S/C12H22N2S/c1-4-14(5-2)9-8-13-11(3)12-7-6-10-15-12/h6-7,10-11,13H,4-5,8-9H2,1-3H3

InChI Key

AGIPAVDVJWESBI-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCNC(C)C1=CC=CS1

Origin of Product

United States

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